Bomedemstat (hydrochloride)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IMG-7289 (hydrochloride) involves multiple steps, including the formation of key intermediates and their subsequent conversion into the final product. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of IMG-7289 (hydrochloride) likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
IMG-7289 (hydrochloride) primarily undergoes substitution reactions due to its chemical structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving IMG-7289 (hydrochloride) include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of IMG-7289 (hydrochloride) depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
IMG-7289 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of LSD1 and its effects on various biochemical pathways.
Biology: Investigated for its role in regulating hematopoietic stem cell proliferation and differentiation.
Medicine: Under clinical trials for the treatment of essential thrombocythemia and myelofibrosis
Industry: Potential applications in the development of new therapeutic agents targeting LSD1.
Mechanism of Action
IMG-7289 (hydrochloride) exerts its effects by inhibiting LSD1, an enzyme involved in the demethylation of histones. This inhibition leads to changes in gene expression, affecting the proliferation and differentiation of hematopoietic stem cells . The molecular targets and pathways involved include the regulation of inflammatory cytokines and mutant cell burdens .
Comparison with Similar Compounds
Similar Compounds
Tranylcypromine: Another LSD1 inhibitor used in research.
GSK2879552: A selective LSD1 inhibitor under investigation for various cancers.
ORY-1001: An LSD1 inhibitor studied for its potential in treating acute myeloid leukemia.
Uniqueness
IMG-7289 (hydrochloride) is unique due to its oral bioavailability and specific targeting of LSD1, making it a promising candidate for the treatment of myeloproliferative neoplasms .
Properties
Molecular Formula |
C28H35ClFN7O2 |
---|---|
Molecular Weight |
556.1 g/mol |
IUPAC Name |
N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C28H34FN7O2.ClH/c1-34-15-17-35(18-16-34)28(38)25(3-2-12-30-26-19-24(26)20-4-8-22(29)9-5-20)32-27(37)21-6-10-23(11-7-21)36-14-13-31-33-36;/h4-11,13-14,24-26,30H,2-3,12,15-19H2,1H3,(H,32,37);1H/t24-,25-,26+;/m0./s1 |
InChI Key |
SVTQVUBVQOSRKS-KGLRHMGQSA-N |
Isomeric SMILES |
CN1CCN(CC1)C(=O)[C@H](CCCN[C@@H]2C[C@H]2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5.Cl |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5.Cl |
Origin of Product |
United States |
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